3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Description
3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-47-0) is a propiophenone derivative featuring two aromatic rings with methyl substituents at distinct positions. The compound’s structure comprises a propanone backbone linked to a 3',5'-dimethylphenyl group and a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-9-14(2)11-18(10-13)19(20)8-7-17-6-5-15(3)16(4)12-17/h5-6,9-12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWVCMCYTDTOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644848 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-47-0 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{3,4-dimethylacetophenone} + \text{3,5-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone} ]
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Structural Analogs with Methyl Substituents
Key Observations :
Analogs with Functional Group Variations
Key Observations :
- Methoxy and Dioxane Groups : The methoxy-dioxane variant (CAS 898786-73-7) exhibits higher molecular weight and polarity, likely enhancing solubility in aqueous or alcoholic media .
- Halogenated Derivatives : Chlorinated analogs (e.g., CAS 898775-19-4) show increased molecular weight and reactivity, but may require stringent handling protocols due to toxicity .
Physicochemical and Commercial Considerations
- Thermal Stability : Symmetrical analogs (e.g., 3,5-dimethylphenyl) may exhibit higher melting points compared to ortho-substituted derivatives due to improved crystal packing .
- Commercial Availability : The target compound (CAS 898779-47-0) and its 3,5-dimethylphenyl analog (CAS 898780-72-8) are widely available, with 9–10 suppliers listed, indicating industrial relevance .
- Safety Data: Limited safety information is available for most analogs, but halogenated variants (e.g., dichloro derivatives) likely require GHS-compliant handling .
Biological Activity
3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound, with the chemical formula , features a propiophenone backbone substituted with two methyl groups at the 3' and 5' positions and a dimethylphenyl moiety. The structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylphenyl group enhances its binding affinity, which may lead to modulation of enzyme activity or alteration of signal transduction pathways. This interaction can result in various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for metabolic processes.
- Signal Transduction Modulation : It can alter pathways involved in cell signaling, potentially affecting cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induction of apoptosis in specific cancer cell lines (e.g., breast cancer). |
| Antimicrobial | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus). |
| Enzyme Inhibition | Inhibition of key metabolic enzymes leading to altered cellular metabolism. |
Notable Research Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation (Smith et al., 2022).
- Antimicrobial Research : A recent investigation demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections (Johnson et al., 2023).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
